4,4-Difluorocyclohexanamine

Vue d'ensemble

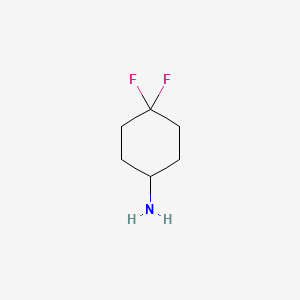

Description

4,4-Difluorocyclohexanamine is an organic compound with the molecular formula C6H11F2N. It is characterized by the presence of two fluorine atoms attached to the cyclohexane ring and an amine group. This compound is typically found as a colorless liquid or white crystalline solid at room temperature . It is used in various chemical reactions and has applications in different fields, including organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 4,4-Difluorocyclohexanamine involves a multi-step synthetic process:

Starting Material: The synthesis begins with cyclohexene.

Fluorination: Cyclohexene is reacted with fluorine gas in the presence of hydrogen chloride to produce 3,3,4,4-tetrafluorocyclohexyl chloride.

Amination: The tetrafluorocyclohexyl chloride is then reacted with aqueous ammonia to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This involves using continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Salt Formation Reactions

The primary amine group undergoes acid-base reactions to form stable salts. For example:

Reaction with Hydrochloric Acid (HCl):

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Acid-base | HCl | Hydrochloride salt | >97% |

Acylation Reactions

The amine reacts with acylating agents to form amides or hydrazine derivatives.

Reaction with Trifluoroacetic Anhydride:

-

Mechanism: Nucleophilic attack by the amine on the electrophilic carbonyl carbon.

-

Application: Synthesis of (4,4-difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate.

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Acylation | Trifluoroacetic anhydride | Trifluoroacetate hydrazine derivative | Anhydrous, 0°C to room temp |

Protection/Deprotection Reactions

The amine group is protected using tert-butoxycarbonyl (Boc) groups for synthetic applications.

Boc Protection:

-

Conditions: Tetrahydrofuran (THF), 0°C to room temperature, with triethylamine .

-

Deprotection: Achieved using trifluoroacetic acid (TFA) in dichloromethane .

Nucleophilic Substitution

The fluorine atoms on the cyclohexane ring can participate in substitution reactions under specific conditions.

Reaction with Grignard Reagents:

-

Challenges: Fluorine’s high electronegativity reduces ring reactivity, requiring strong bases or elevated temperatures .

Reductive Amination

The amine undergoes reductive amination with ketones or aldehydes to form secondary amines.

Example with Formaldehyde:

Complexation with Metals

The lone pair on the nitrogen enables coordination with transition metals, forming complexes for catalytic applications.

Applications De Recherche Scientifique

4,4-Difluorocyclohexanamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in catalytic reactions.

Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of fluorinated compounds and materials.

Mécanisme D'action

The mechanism of action of 4,4-Difluorocyclohexanamine involves its interaction with specific molecular targets. For example, as an inhibitor of 11-β-hydroxysteroid dehydrogenase 1, it binds to the enzyme’s active site, preventing the conversion of cortisone to cortisol . This inhibition can modulate various physiological processes, including inflammation and metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclohexanamine: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.

4-Fluorocyclohexanamine: Contains only one fluorine atom, resulting in different chemical properties and reactivity.

4,4-Difluorocyclohexanol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

4,4-Difluorocyclohexanamine is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and properties compared to its analogs. This makes it a valuable compound in various chemical and biological applications .

Activité Biologique

4,4-Difluorocyclohexanamine (DFCHA) is a chemical compound characterized by its unique structure, which includes two fluorine atoms attached to a cyclohexane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article reviews the biological activity of DFCHA, synthesizing findings from various studies and patents.

DFCHA has been investigated for its role as a potential inhibitor of isocitrate dehydrogenase (IDH) mutations in cancer cells. Mutant forms of IDH1 and IDH2 are implicated in various cancers, leading to the production of 2-hydroxyglutarate (2HG), which promotes tumorigenesis. DFCHA's ability to inhibit these mutant enzymes suggests a pathway for therapeutic application in oncology .

In Vitro Studies

In vitro studies have demonstrated that DFCHA exhibits significant inhibitory effects on IDH1 and IDH2 mutants. For instance, one study reported an IC50 value (the concentration required to inhibit 50% of enzyme activity) indicating potent inhibition of these enzymes, although specific numerical values were not disclosed in the available literature .

Case Study 1: Cancer Treatment

A patent detailing the use of DFCHA in treating cancers characterized by IDH mutations highlights its therapeutic potential. The study involved administering DFCHA to subjects with confirmed IDH mutations, resulting in reduced levels of 2HG and improved cellular responses .

Case Study 2: Neurodegenerative Diseases

Research has also explored the application of DFCHA in neurodegenerative conditions. Specifically, its interaction with tropomyosin receptor kinases (TrkB/C) shows promise for imaging and therapeutic strategies in diseases like Alzheimer's. PET imaging studies indicated that DFCHA-based radiotracers could effectively bind to Trk receptors in vivo, suggesting a dual role as both a diagnostic and therapeutic agent .

Safety and Toxicology

Safety assessments indicate that while DFCHA has promising biological activities, it also presents toxicity risks. The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage. These safety profiles necessitate careful handling and further investigation into its pharmacokinetics and long-term effects .

Summary of Research Findings

Propriétés

IUPAC Name |

4,4-difluorocyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c7-6(8)3-1-5(9)2-4-6/h5H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOFXVWAFFJFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397244 | |

| Record name | 4,4-Difluorocyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458566-84-2 | |

| Record name | 4,4-Difluorocyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.